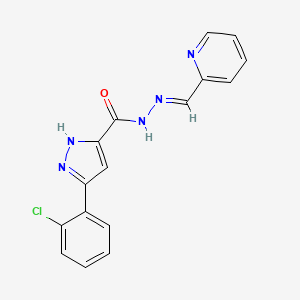![molecular formula C24H26N2O2 B11670890 (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11670890.png)
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a benzylidene group, and a phenylethenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dipropylamino)benzaldehyde with 2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound may be studied for its pharmacological properties, including its ability to interact with specific receptors or enzymes. This research can lead to the development of new medications for various diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4E)-4-[4-(dimethylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
- (4E)-4-[4-(diethylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
Uniqueness
Compared to similar compounds, (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one exhibits unique properties due to the presence of the dipropylamino group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C24H26N2O2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(4E)-4-[[4-(dipropylamino)phenyl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-16-26(17-4-2)21-13-10-20(11-14-21)18-22-24(27)28-23(25-22)15-12-19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3/b15-12+,22-18+ |
InChI-Schlüssel |
HHWOBSPJVIZUSY-HNVSCKTLSA-N |
Isomerische SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11670814.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11670816.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11670832.png)
![2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole](/img/structure/B11670833.png)
![(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670852.png)
![3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670854.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11670857.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11670860.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11670867.png)
![(5Z)-3-ethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670874.png)
![4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid](/img/structure/B11670883.png)
